(2R)-2-(2-fluorophenyl)-2-methyl-1-(4-nitrobenzenesulfonyl)aziridine
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Overview
Description
(2R)-2-(2-fluorophenyl)-2-methyl-1-(4-nitrobenzenesulfonyl)aziridine is a chiral aziridine compound characterized by the presence of a fluorophenyl group, a methyl group, and a nitrobenzenesulfonyl group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-fluorophenyl)-2-methyl-1-(4-nitrobenzenesulfonyl)aziridine typically involves the following steps:
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Formation of the Aziridine Ring: : The aziridine ring can be formed through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine. The choice of precursor and nitrogen source depends on the desired stereochemistry and functional groups.
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through nucleophilic substitution reactions, where a fluorinated aromatic compound reacts with a suitable electrophile.
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Addition of the Methyl Group: : The methyl group can be added via alkylation reactions, using reagents such as methyl iodide or methyl triflate.
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Attachment of the Nitrobenzenesulfonyl Group: : The nitrobenzenesulfonyl group is typically introduced through sulfonylation reactions, where a nitrobenzenesulfonyl chloride reacts with the aziridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.
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Substitution: : The aziridine ring can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms, leading to ring-opening or other substitution products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the aziridine ring under mild to moderate conditions, often in the presence of a catalyst or base.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms of the nitro group.
Substitution: Ring-opened products and substituted aziridines.
Scientific Research Applications
(2R)-2-(2-fluorophenyl)-2-methyl-1-(4-nitrobenzenesulfonyl)aziridine has diverse applications in scientific research:
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Chemistry: : The compound serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and stereochemistry make it a useful building block for constructing chiral compounds.
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Biology: : In biological research, aziridines are studied for their potential as enzyme inhibitors and probes for studying enzyme mechanisms. The fluorophenyl and nitrobenzenesulfonyl groups can enhance the compound’s binding affinity and specificity.
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Medicine: : The compound’s potential as a drug candidate is explored due to its unique structural features. Aziridines are investigated for their anticancer, antiviral, and antibacterial properties.
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Industry: : In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, where its reactivity and functional groups contribute to the desired properties.
Mechanism of Action
The mechanism of action of (2R)-2-(2-fluorophenyl)-2-methyl-1-(4-nitrobenzenesulfonyl)aziridine involves its interaction with molecular targets through various pathways:
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Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, blocking substrate access, or interfering with catalytic activity. The fluorophenyl and nitrobenzenesulfonyl groups can enhance binding affinity and specificity.
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DNA Interaction: : Aziridines can form covalent bonds with DNA, leading to cross-linking or alkylation. This interaction can disrupt DNA replication and transcription, contributing to the compound’s potential anticancer activity.
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Cell Signaling: : The compound may modulate cell signaling pathways by interacting with receptors or signaling proteins, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2-chlorophenyl)-2-methyl-1-(4-nitrobenzenesulfonyl)aziridine: Similar structure with a chlorine atom instead of fluorine.
(2R)-2-(2-bromophenyl)-2-methyl-1-(4-nitrobenzenesulfonyl)aziridine: Similar structure with a bromine atom instead of fluorine.
(2R)-2-(2-iodophenyl)-2-methyl-1-(4-nitrobenzenesulfonyl)aziridine: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (2R)-2-(2-fluorophenyl)-2-methyl-1-(4-nitrobenzenesulfonyl)aziridine imparts unique properties, such as increased lipophilicity, enhanced binding affinity, and potential for specific interactions with biological targets. The fluorine atom’s electronegativity and small size contribute to the compound’s distinct reactivity and stability compared to its halogenated analogs.
Properties
Molecular Formula |
C15H13FN2O4S |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H13FN2O4S/c1-15(13-4-2-3-5-14(13)16)10-17(15)23(21,22)12-8-6-11(7-9-12)18(19)20/h2-9H,10H2,1H3 |
InChI Key |
IITPOHZVHXYLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F |
Origin of Product |
United States |
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